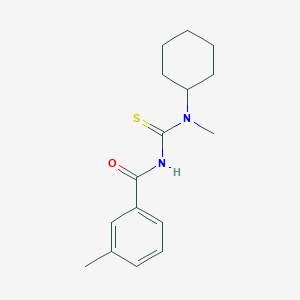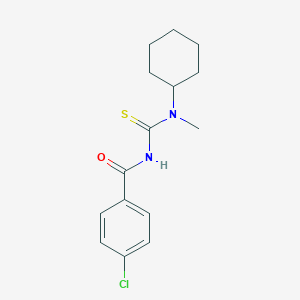![molecular formula C11H12N2O3S B319241 methyl 2-{[(acetylamino)carbothioyl]amino}benzoate](/img/structure/B319241.png)
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate is an organic compound belonging to the class of acylaminobenzoic acid derivatives It is characterized by the presence of an acetylamino group and a carbonothioyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(acetylamino)carbothioyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with acetyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(acetylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate
- Methyl 2-{[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
- Methyl n-acetylanthranilate
Uniqueness
methyl 2-{[(acetylamino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
methyl 2-(acetylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)12-11(17)13-9-6-4-3-5-8(9)10(15)16-2/h3-6H,1-2H3,(H2,12,13,14,17) |
InChI Key |
QPGMVJHNIHMEEO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC |
solubility |
37.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[cyclohexyl(methyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B319160.png)

![2,4-dichloro-N-[cyclohexyl(methyl)carbamothioyl]benzamide](/img/structure/B319165.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea](/img/structure/B319166.png)
![3-methyl-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)butanamide](/img/structure/B319167.png)
![4-fluoro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319169.png)
![N-methyl-4-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]-N-phenylbenzenesulfonamide](/img/structure/B319171.png)
![N-methyl-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319173.png)
![N-methyl-4-({[(2-methylbenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319175.png)
![N-methyl-4-({[(4-methylbenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319177.png)
![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B319180.png)
![5-bromo-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B319181.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319182.png)
